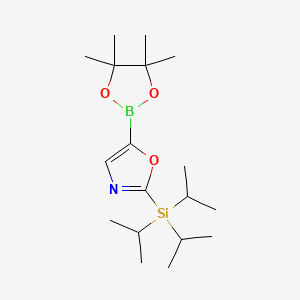
2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester
Overview
Description
2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester is a chemical compound with the empirical formula C18H34BNO3Si . It has a molecular weight of 351.36 . This compound is a highly valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester is represented by the SMILES stringCC(C)SiC)(C(C)C)C1=NC=C(B2OC(C)(C)C(C)(C)O2)O1 . This string is a representation of the compound’s structure in the Simplified Molecular Input Line Entry System (SMILES) notation. Chemical Reactions Analysis
Pinacol boronic esters, including 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester, are known to undergo catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester. The compound can also participate in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Scientific Research Applications
Chemical Synthesis and Drug Discovery
2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester plays a significant role in chemical synthesis and drug discovery, serving as a versatile intermediate. Its utility is evident in the expedient synthesis of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are crucial intermediates in medicinal chemistry projects. The substance's application in palladium-mediated α-arylation of β-ketonitriles with aryl bromides demonstrates its importance in constructing complex molecular structures efficiently (Havel et al., 2018).
Analytical Challenges and Solutions
The analytical characterization of pinacolboronate esters, including 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester, presents unique challenges due to their tendency to hydrolyze to the corresponding boronic acids. Addressing these challenges, innovative strategies were developed to stabilize and adequately solubilize these compounds for purity analysis. This involved employing non-aqueous, aprotic diluents, and reversed-phase separation techniques, highlighting the compound's significance in advancing analytical methodologies (Zhong et al., 2012).
Exploration in Polymer Chemistry
The compound's utility extends to polymer chemistry, where it has been used to investigate the monomer characteristics of boronic acid esters in radical polymerization processes. This exploration led to the synthesis of conventionally inaccessible copolymers, showcasing the compound's potential in creating innovative polymer materials with diverse applications (Makino et al., 2020).
Luminescent Sensing for Carbohydrates
Further, the compound has been instrumental in developing luminescent iridium(iii)-boronic acid complexes for carbohydrate sensing. This research signifies the compound's relevance in creating sensitive and selective sensors for biological and environmental monitoring, illustrating its broad applicability beyond traditional chemical synthesis (Hashemzadeh et al., 2020).
properties
IUPAC Name |
tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34BNO3Si/c1-12(2)24(13(3)4,14(5)6)16-20-11-15(21-16)19-22-17(7,8)18(9,10)23-19/h11-14H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQHHUIEVWSWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)[Si](C(C)C)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34BNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2964554.png)
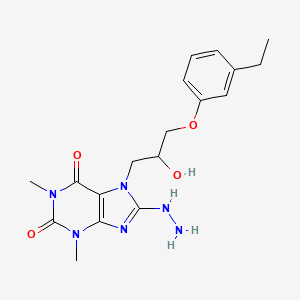
![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2964561.png)
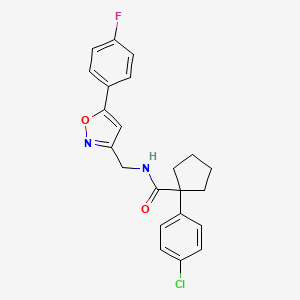
![2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B2964564.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2964565.png)
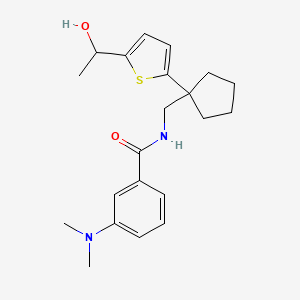

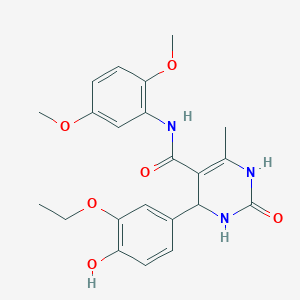
![2-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2964570.png)
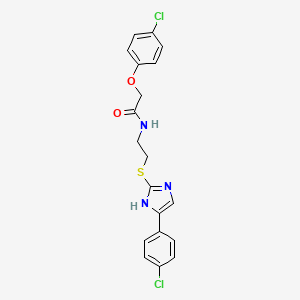
![2-O-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2964572.png)
